N-Methoxycarbonylphenylalanylglycine 4-nitrophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methoxycarbonylphenylalanylglycine 4-nitrophenyl ester is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a methoxycarbonyl group, a phenylalanyl residue, a glycine moiety, and a 4-nitrophenyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxycarbonylphenylalanylglycine 4-nitrophenyl ester typically involves the following steps:
Formation of Methoxycarbonylphenylalanine: This step involves the protection of the amino group of phenylalanine with a methoxycarbonyl group.
Coupling with Glycine: The protected phenylalanine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form N-Methoxycarbonylphenylalanylglycine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methoxycarbonylphenylalanylglycine 4-nitrophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: N-Methoxycarbonylphenylalanylglycine and 4-nitrophenol.
Reduction: N-Methoxycarbonylphenylalanylglycine 4-aminophenyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Methoxycarbonylphenylalanylglycine 4-nitrophenyl ester has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N-Methoxycarbonylphenylalanylglycine 4-nitrophenyl ester involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active dipeptide and 4-nitrophenol. The released dipeptide can then interact with various biological pathways, depending on its structure and functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methoxycarbonylphenylalanylglycine 2,4-dinitrophenyl ester
- N-Methoxycarbonylphenylalanylglycine 3-nitrophenyl ester
- N-Methoxycarbonylphenylalanylglycine 2-nitrophenyl ester
Uniqueness
N-Methoxycarbonylphenylalanylglycine 4-nitrophenyl ester is unique due to the presence of the 4-nitrophenyl ester group, which imparts distinct reactivity and stability compared to other nitrophenyl esters. This uniqueness makes it particularly useful in specific applications such as radiolabelling and peptide synthesis .
Eigenschaften
CAS-Nummer |
82080-92-0 |
---|---|
Molekularformel |
C19H19N3O7 |
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
(4-nitrophenyl) 2-[[(2S)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]acetate |
InChI |
InChI=1S/C19H19N3O7/c1-28-19(25)21-16(11-13-5-3-2-4-6-13)18(24)20-12-17(23)29-15-9-7-14(8-10-15)22(26)27/h2-10,16H,11-12H2,1H3,(H,20,24)(H,21,25)/t16-/m0/s1 |
InChI-Schlüssel |
GNFKUGVEOZAMPC-INIZCTEOSA-N |
Isomerische SMILES |
COC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
COC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.